molecular formula C15H17N5O3S B6534415 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide CAS No. 1021214-81-2

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide

Cat. No.: B6534415
CAS No.: 1021214-81-2
M. Wt: 347.4 g/mol
InChI Key: DUTLSVNWOASWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]ethane-1-sulfonamide is a triazolopyridazine derivative characterized by a phenyl-substituted triazolo[4,3-b]pyridazine core, an oxygen ether linker, and a terminal ethanesulfonamide group. Triazolopyridazines are heterocyclic compounds of significant pharmacological interest, particularly in neurology and oncology, due to their structural versatility and ability to modulate biological targets such as kinases and neurotransmitter receptors . Early work by Albright et al. The incorporation of sulfonamide groups, as seen in the target compound, is a common strategy to enhance solubility and target affinity .

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-2-24(21,22)16-10-11-23-14-9-8-13-17-18-15(20(13)19-14)12-6-4-3-5-7-12/h3-9,16H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTLSVNWOASWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Modifications: Phenyl vs. Methyl Substituents

The triazolopyridazine core’s substitution pattern significantly influences pharmacological activity. The target compound features a 3-phenyl group, while analogs such as 6-methyl-N-(2-morpholino-4-ylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine (16) () and 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () incorporate methyl or ethoxyphenyl groups.

  • Methyl groups reduce steric hindrance, favoring metabolic stability but possibly diminishing target affinity .

Table 1: Core Modifications in Triazolopyridazine Derivatives

Compound Name Core Substituent Molecular Weight Source
Target Compound 3-phenyl Not Provided -
6-Methyl-N-(2-morpholinoethyl) derivative (16) 3-methyl Not Provided
2-(4-Ethoxyphenyl)-N-[4-(3-methyl)phenyl]acetamide 3-methyl 193.25 (core)

Linker Groups: Oxygen Ether vs. Thioether

The oxygen ether linker in the target compound contrasts with sulfur-containing analogs like 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid ().

  • Oxygen ethers offer hydrogen-bonding capabilities and moderate hydrophilicity, which may enhance solubility .

Table 2: Linker Group Variations

Compound Name Linker Type Functional Impact Source
Target Compound Oxygen ether Enhanced solubility -
2-((3-methyl)thio)acetic acid Thioether Lipophilicity, stability

Terminal Functional Groups: Sulfonamide vs. Acetamide

The ethanesulfonamide terminus distinguishes the target compound from acetamide-bearing analogs like N-[4-(3-methyl-triazolopyridazin-6-yl)phenyl]acetamide () and carbamate derivatives ().

  • Sulfonamides (–SO₂NH₂) are strongly electron-withdrawing, improving binding to cationic residues (e.g., lysine) in target proteins .

Table 3: Terminal Group Comparisons

Compound Name Terminal Group Molecular Weight Pharmacological Role Source
Target Compound Ethanesulfonamide Not Provided Enhanced binding -
N-[4-(3-methyl)phenyl]acetamide Acetamide 193.25 Moderate activity
Albright et al. (1987) derivatives Carbamates Variable Anxiolytic activity

Pharmacological Activities

  • Anxiolytic and anti-epileptic activity : Albright et al. (1981) reported that 6-phenyltriazolopyridazines showed potent anxiolytic effects in rodent models, likely via GABAergic modulation .
  • Kinase inhibition : Sulfonamide-terminated analogs (e.g., ) are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.